molecular formula C13H11Cl2N3O2 B6353467 4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 929882-65-5

4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B6353467
CAS RN: 929882-65-5
M. Wt: 312.15 g/mol
InChI Key: LGYVQDIUZSVOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a derivative of pyridine-based compounds . It is a monocarboxylic derivative of pyridine .


Synthesis Analysis

The synthesis of this compound involves the use of microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

This compound was evaluated for its inhibitory activity against dipeptidyl peptidase-4 (DPP4). It was identified as a potent and selective DPP4 inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using spectral and elemental analyses. The melting point of this compound is 98–100°C .

Mechanism of Action

The mechanism of action of DCIP is not fully understood, but it is believed to interact with various biological targets through a variety of mechanisms. DCIP is thought to interact with the enzyme tyrosine hydroxylase by competitively inhibiting its activity, thus preventing the production of dopamine and other catecholamines. DCIP is also thought to interact with the enzyme glutathione S-transferase by competitively inhibiting its activity, thus preventing the detoxification of xenobiotics in the body. DCIP is also thought to interact with the enzyme cytochrome P450 by competitively inhibiting its activity, thus preventing the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCIP are not fully understood, but it is believed to have a variety of effects on the body. DCIP is thought to inhibit the production of dopamine and other catecholamines, which can lead to a variety of neurological and psychological effects. DCIP is also thought to inhibit the detoxification of xenobiotics in the body, which can lead to increased levels of these compounds in the body. DCIP is also thought to inhibit the metabolism of drugs and other xenobiotics, which can lead to increased levels of these compounds in the body.

Advantages and Limitations for Lab Experiments

DCIP has a number of advantages and limitations for use in laboratory experiments. One advantage of DCIP is that it is relatively easy to synthesize and can be stored for long periods of time. DCIP is also relatively inexpensive, making it an attractive compound for research applications. However, DCIP is also known to be toxic at high concentrations, and should be handled with caution in the laboratory. Additionally, DCIP is a relatively new compound, and its interactions with biological targets are not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for research involving DCIP. One potential direction is to further investigate its interaction with tyrosine hydroxylase, glutathione S-transferase, and cytochrome P450 to better understand its mechanism of action. Additionally, further research could be conducted to investigate the biochemical and physiological effects of DCIP, as well as its potential therapeutic applications. Finally, further research could also be conducted to investigate the potential toxic effects of DCIP at high concentrations, as well as its potential interactions with other biological targets.

Synthesis Methods

DCIP can be synthesized by a variety of different methods, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with 2,4-dichlorophenylacetic acid in the presence of a catalytic amount of copper(I) iodide, forming the desired product. Other methods for synthesizing DCIP include the use of palladium-catalyzed cross-coupling reactions and the use of a Buchwald-Hartwig reaction.

Scientific Research Applications

DCIP has been used in a wide range of scientific research applications, including the study of its interaction with various biological targets. DCIP has been used in studies of its interaction with the enzyme tyrosine hydroxylase, which is involved in the production of dopamine and other catecholamines. DCIP has also been used in studies of its interaction with the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics in the body. DCIP has also been used in studies of its interaction with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-6-1-2-7(8(15)3-6)11-12-9(16-5-17-12)4-10(18-11)13(19)20/h1-3,5,10-11,18H,4H2,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVQDIUZSVOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.